molecular formula C10H13IO B13930298 4-(Sec-butyl)-2-iodophenol

4-(Sec-butyl)-2-iodophenol

Cat. No.: B13930298
M. Wt: 276.11 g/mol
InChI Key: DOSBHCKXMUDKQZ-UHFFFAOYSA-N
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Description

4-(Sec-butyl)-2-iodophenol is a high-value chemical reagent designed exclusively for research and development purposes. This compound belongs to the class of substituted iodophenols and serves as a versatile building block in advanced organic synthesis. Its molecular structure, featuring a phenolic hydroxyl group and an iodine atom on the aromatic ring, along with the sec-butyl substituent, makes it a pivotal intermediate for constructing more complex molecules. Researchers primarily utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, where the iodine atom acts as an excellent leaving group for palladium-catalyzed carbon-carbon bond formation. This facilitates the creation of diverse biphenyl and other aryl-extended structures relevant in medicinal chemistry and materials science. The sec-butyl group can influence the compound's lipophilicity and steric bulk, properties that are critical in modulating the pharmacokinetic profiles of potential drug candidates or the physical characteristics of novel polymers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard statements and precautionary measures, should be consulted in the provided Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

4-butan-2-yl-2-iodophenol

InChI

InChI=1S/C10H13IO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3

InChI Key

DOSBHCKXMUDKQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)I

Origin of Product

United States

Structural Analysis and Conformational Considerations of 4 Sec Butyl 2 Iodophenol

Elucidation of Molecular Connectivity and Isomerism in Iodophenols

The foundational aspect of understanding 4-(sec-butyl)-2-iodophenol lies in its molecular connectivity and the isomeric possibilities inherent to iodophenols. The parent structure, phenol (B47542), when substituted with an iodine atom, can result in three primary positional isomers: 2-iodophenol (B132878), 3-iodophenol (B1680319), and 4-iodophenol (B32979). nih.govnih.gov The nomenclature designates the position of the iodine atom on the benzene (B151609) ring relative to the hydroxyl group.

In the case of this compound, the benzene ring is trisubstituted. The hydroxyl group defines the primary carbon (C1), the iodine atom is located at the ortho position (C2), and the sec-butyl group is at the para position (C4). This specific arrangement of substituents is crucial in defining the molecule's chemical and physical properties.

The molecular formula for a simple iodophenol is C₆H₅IO. nih.govnih.gov The introduction of a sec-butyl group (-C₄H₉) alters the molecular formula to C₁₀H₁₃IO. The connectivity can be unequivocally described by standard chemical notation, such as the IUPAC name, and represented through various structural diagrams.

Table 1: Properties of Iodophenol Isomers

Property 2-Iodophenol 4-Iodophenol
Molecular Formula C₆H₅IO C₆H₅IO
Molecular Weight 220.01 g/mol 220.01 g/mol
CAS Number 533-58-4 540-38-5

| Synonyms | o-Iodophenol | p-Iodophenol |

This table presents data for the parent iodophenol isomers to illustrate the fundamental structural variations. nih.govnih.gov

Stereochemical Aspects of the Sec-butyl Substituent

A significant structural feature of this compound is the chirality introduced by the sec-butyl group. The term "sec-butyl" refers to a butyl group attached to the main molecular framework at its second carbon atom. wikipedia.orgdoubtnut.com This specific carbon atom is a stereocenter because it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the iodophenol ring. wikipedia.org

Consequently, the sec-butyl group can exist in two enantiomeric forms: (R)- and (S)-configurations. wikipedia.orgwyzant.com This chirality means that this compound is not superimposable on its mirror image, leading to the existence of a pair of enantiomers. The specific stereochemistry can have profound effects on the molecule's interaction with other chiral molecules and its behavior in chiral environments. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) designation to the chiral center. wyzant.com

Conformational Landscape and Rotational Isomerism

The conformational landscape of this compound is primarily governed by rotation around two key single bonds: the C-O bond of the hydroxyl group and the C-C bond connecting the sec-butyl group to the benzene ring.

Rotation around the C-O bond in ortho-substituted phenols can lead to the existence of rotational isomers (or conformers). acs.orgresearchgate.netoup.com For 2-substituted phenols, these are often referred to as cis and trans conformers, depending on the orientation of the hydroxyl hydrogen relative to the ortho substituent. researchgate.netcdnsciencepub.com In the case of this compound, the cis conformer would have the hydroxyl hydrogen pointing towards the iodine atom, while in the trans conformer, it would point away. The relative stability of these conformers is influenced by a balance of steric repulsion and potential intramolecular hydrogen bonding. cdnsciencepub.com Studies on similar ortho-alkyl phenols have shown that the trans isomer is often more abundant due to steric hindrance. cdnsciencepub.com

Table 2: Key Rotational Bonds and Potential Conformers

Rotational Bond Description Resulting Isomerism
C-O (hydroxyl) Rotation of the hydroxyl group around its bond to the benzene ring. Cis and trans conformers based on the orientation relative to the iodine atom.

| C-C (sec-butyl) | Rotation of the sec-butyl group around its bond to the benzene ring. | Different staggered and eclipsed conformations influencing steric interactions. |

Intermolecular Interactions and Packing in the Solid State (General Principles)

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, leading to the formation of a crystal lattice. The nature of these interactions is dictated by the functional groups present in the molecule.

A primary intermolecular interaction will be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This can lead to the formation of chains or more complex networks of molecules in the solid state.

The iodine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the oxygen of a hydroxyl group or the π-system of a benzene ring.

Chemical Reactivity and Transformation Pathways of 4 Sec Butyl 2 Iodophenol

Reactivity of the Aryl Iodide Moiety

The aryl iodide bond is the most reactive among aryl halides (I > Br > Cl > F) in many important reactions, particularly in oxidative addition steps that initiate catalytic cycles with transition metals like palladium. This high reactivity allows for transformations to be carried out under milder conditions compared to other aryl halides.

Palladium-catalyzed reactions are a cornerstone of synthetic chemistry, enabling the formation of complex molecular architectures from simple precursors. byjus.com For 4-(sec-butyl)-2-iodophenol, the aryl iodide provides a reactive handle for such transformations. The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. chinesechemsoc.org While specific studies on this compound are not extensively documented, the reactivity of analogous 2-iodophenols is well-established and provides a strong basis for predicting its behavior.

A systematic investigation into the Suzuki-Miyaura couplings of halophenols demonstrated that 2-iodophenol (B132878) readily participates in these reactions. acs.org The coupling is generally efficient, though yields can be influenced by the electronic and steric properties of the boronic acid coupling partner. The sec-butyl group at the para position in this compound is not expected to significantly hinder the reaction at the ortho-iodine position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Iodophenol with Various Arylboronic Acids This table presents data for 2-iodophenol as a proxy for the reactivity of this compound.

Arylboronic Acid Catalyst (mol %) Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Pd/C (5%) K₃PO₄ Water 100 95
4-Methoxyphenylboronic acid Pd/C (5%) K₃PO₄ Water 100 93
4-Chlorophenylboronic acid Pd/C (5%) K₃PO₄ Water 100 85

Data compiled from a systematic study on halophenols. acs.org

The Heck reaction, or Mizoroki-Heck reaction, creates a new carbon-carbon double bond by coupling an aryl halide with an alkene under palladium catalysis in the presence of a base. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The aryl iodide of this compound is an excellent substrate for this transformation.

The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinylated product. byjus.com The presence of the hydroxyl group can influence the reaction, potentially by coordinating with the catalyst or affecting the basicity of the reaction medium. Studies on related iodophenols show successful Heck couplings with various alkenes, such as acrylates and styrenes. chinesechemsoc.org

Table 2: Expected Products from Heck Reaction of this compound with Alkenes

Alkene Expected Product
Methyl acrylate Methyl (E)-3-(4-sec-butyl-2-hydroxyphenyl)acrylate
Styrene (E)-4-sec-butyl-2-styrylphenol

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and requires a base. rsc.org This reaction is particularly valuable for synthesizing substituted alkynes and serves as a key step in the construction of more complex heterocyclic systems.

For 2-iodophenols, the Sonogashira coupling is often followed by an in-situ cyclization to produce substituted benzofurans, which are important structural motifs in many biologically active compounds. nih.govnih.gov The reaction of this compound with a terminal alkyne would first yield a 2-alkynyl-4-(sec-butyl)phenol intermediate, which can then undergo a 5-endo-dig cyclization to form a 5-sec-butyl-2-substituted benzofuran (B130515). rsc.org

Table 3: Benzofuran Synthesis via Tandem Sonogashira Coupling-Cyclization of 2-Iodophenol This table presents data for 2-iodophenol as a proxy for the reactivity of this compound.

Terminal Alkyne Catalyst System Base Solvent Temperature (°C) Product (2-Substituted Benzofuran) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF 80 2-Phenylbenzofuran (B156813) 97
1-Hexyne PdCl₂(PPh₃)₂ / CuI Et₃N DMF 80 2-Butylbenzofuran 85
(4-Methoxyphenyl)acetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF 80 2-(4-Methoxyphenyl)benzofuran 96

Data compiled from studies on the synthesis of 2-substituted benzofurans. mdpi.com

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The compound this compound lacks strong electron-withdrawing groups. The sec-butyl group is electron-donating, and the hydroxyl group, while activating for electrophilic substitution, does not sufficiently stabilize the negative charge required for nucleophilic substitution. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. Forcing conditions might lead to other reaction pathways, such as elimination-addition (benzyne mechanism), but this is less common for iodophenols compared to other aryl halides.

Reductive dehalogenation is the process of replacing a halogen atom on a molecule with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-hydride reagents, or enzymatic pathways. For aryl iodides, this reaction is relatively facile due to the weakness of the carbon-iodine bond.

The dehalogenation of this compound would yield 4-sec-butylphenol (B1210997). This can be accomplished using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or through hydride donors. Furthermore, enzymatic systems have been explored for the dehalogenation of halophenols. For instance, iodotyrosine deiodinase has been shown to be a weak catalyst for the reductive dehalogenation of 2-iodophenol, and its efficiency can be significantly improved through computational design and protein engineering. researchgate.netacs.orgrsc.org Certain anaerobic bacteria have also demonstrated the ability to use 2-iodophenol as an electron acceptor in a process of reductive dehalogenation. asm.org

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, participating in a range of reactions that are characteristic of phenols.

The hydroxyl group of this compound can be converted to an ether linkage through various methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org

The first step is the treatment of the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium 4-(sec-butyl)-2-iodophenoxide. This phenoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.combyjus.com The reaction is most efficient with primary alkyl halides; secondary and tertiary halides are more prone to elimination reactions, which would compete with the desired etherification. wikipedia.org

A general scheme for the Williamson ether synthesis with this compound is presented below:

Reaction Scheme: Williamson Ether Synthesis

General reaction scheme for the etherification of this compound via the Williamson ether synthesis.
Reactant 1Reactant 2BaseProduct
This compoundR-X (Primary Alkyl Halide)NaH, K₂CO₃, etc.4-(sec-butyl)-2-iodo-1-(alkoxy)benzene

Table 1: Key components in the Williamson ether synthesis of this compound derivatives.

The presence of the bulky sec-butyl and iodo groups ortho and para to the hydroxyl group may introduce some steric hindrance, potentially affecting the reaction rate, but the reaction is generally expected to proceed under appropriate conditions.

Esterification of the phenolic hydroxyl group is another important transformation. This can be achieved by reacting this compound with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) under basic conditions. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction, especially for sterically hindered phenols. orgsyn.org

The reaction with an acyl chloride, for instance, typically proceeds in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct. Alternatively, the Schotten-Baumann reaction conditions, involving an aqueous base, can be employed.

Molecular iodine itself has been reported as a mild Lewis acid catalyst for the esterification of various carboxylic acids with alcohols. researchgate.net This suggests a potential route for the esterification of this compound, where the inherent iodine atom might even play a role in the reaction mechanism, although this would require specific experimental validation.

Reaction Scheme: Acylation of this compound

General reaction scheme for the acylation of this compound to form a phenyl ester.
Reactant 1Acylating AgentCatalyst/BaseProduct Class
This compoundR-COCl (Acyl Chloride)Pyridine, Et₃NPhenyl Ester
This compound(R-CO)₂O (Acid Anhydride)DMAPPhenyl Ester

Table 2: Common methods for the acylation of this compound.

The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in this compound, the ortho and para positions relative to the hydroxyl group are already substituted. The hydroxyl group can, however, direct further functionalization to the remaining open ortho position (position 6). Its strong activating nature can overcome the deactivating effect of the iodine atom.

Furthermore, the hydroxyl group can be used as a directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netmdpi.comnih.gov While many examples involve carboxylic acids or other nitrogen-containing directing groups, the phenolic hydroxyl can coordinate to a metal center, facilitating the activation of a nearby C-H bond. researchgate.netmdpi.comnih.gov This could enable the introduction of various functional groups at the C-3 or C-5 positions of the aromatic ring, a transformation that is often challenging to achieve through classical electrophilic substitution. The development of such methodologies often relies on specific catalytic systems, for instance, using ruthenium or palladium catalysts. mdpi.com

Reactivity of the Sec-butyl Group

The sec-butyl group, an alkyl substituent, also partakes in specific chemical transformations, particularly under oxidative or biological conditions.

Phenols, especially those with bulky alkyl groups (hindered phenols), are well-known for their antioxidant properties, which stem from their ability to form stable phenoxy radicals. mdpi.com Upon one-electron oxidation, this compound would form a corresponding phenoxy radical. The stability of this radical is influenced by the electronic effects of the iodo and sec-butyl groups.

In sterically hindered phenols, such as those related to butylated hydroxytoluene (BHT), the initial formation of a phenoxy radical can be followed by further reactions. iiarjournals.org If there is a hydrogen atom on the benzylic carbon of the alkyl group (the carbon atom attached to the aromatic ring), this can be abstracted to form a quinone methide. mdpi.comiiarjournals.org Quinone methides are reactive intermediates that can participate in various subsequent reactions. mdpi.com In the case of this compound, the sec-butyl group has a benzylic C-H bond, making the formation of a quinone methide a plausible transformation pathway under oxidative stress. mdpi.comresearchgate.net

Oxidation Pathway of Substituted Phenols

Potential oxidation pathway for a hindered phenol leading to a phenoxy radical and a quinone methide.
Starting MaterialIntermediate 1Intermediate 2
Hindered Phenol (with benzylic H)Phenoxy RadicalQuinone Methide
This compound4-(sec-butyl)-2-iodophenoxy radical2-iodo-4-(1-methylpropylidene)cyclohexa-2,5-dien-1-one

Table 3: Postulated oxidation intermediates of this compound.

The biotransformation of alkylphenols by microorganisms is a significant area of research. Studies on the closely related compound 4-sec-butylphenol (4-sec-BP) provide valuable insights into the likely metabolic fate of this compound. nih.govsigmaaldrich.com

Gram-positive bacteria, such as Mycobacterium neoaurum and Nocardia cyriacigeorgica, have been shown to transform 4-sec-BP through modifications of both the alkyl side chain and the phenolic hydroxyl group. nih.govsigmaaldrich.com One major pathway involves the hydroxylation of the alkyl chain, leading to the formation of 4-(2-hydroxy-1-methylpropyl)-phenol. nih.govsigmaaldrich.com Another observed transformation is the formation of a glucoside conjugate, 4-sec-butylphenol-α-D-glucopyranoside, which is a detoxification pathway more commonly associated with fungi. nih.gov

Fungal strains, such as Trichoderma asperellum, have also been shown to degrade 4-sec-butylphenol. researchgate.net The degradation of long-chain alkylphenols by fungi can proceed through oxidation of the alkyl chain or by the action of enzymes like laccases and peroxidases. researchgate.netnih.gov

Given these precedents, it is plausible that this compound could undergo similar biotransformation reactions, including:

Hydroxylation of the sec-butyl group.

Conjugation of the hydroxyl group (e.g., glucosidation).

Oxidative degradation of the molecule.

The presence of the iodine atom might influence the rate and regioselectivity of these biotransformations and could also be a site for enzymatic dehalogenation, although this would depend on the specific microbial strains and enzymes involved.

Reported Biotransformation Products of 4-sec-butylphenol

Organism Transformation Pathway Product Reference
Mycobacterium neoaurum, Nocardia cyriacigeorgica Alkyl Chain Hydroxylation 4-(2-hydroxy-1-methylpropyl)-phenol nih.gov
Mycobacterium neoaurum Hydroxyl Group Glucosidation 4-sec-butylphenol-α-D-glucopyranoside nih.gov

Table 4: Experimentally observed biotransformation pathways for the related compound 4-sec-butylphenol.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating hydroxyl (-OH) group. The substituents on the ring—hydroxyl, iodo, and sec-butyl groups—direct incoming electrophiles to specific positions. The hydroxyl group is a powerful ortho-, para-director. The sec-butyl group, an alkyl group, is also an ortho-, para-director. The iodine atom is a deactivating group but also directs ortho- and para-.

In this compound, the positions available for substitution are C3, C5, and C6.

Position C6: This position is ortho to the powerful hydroxyl activating group and meta to the iodo group. It is expected to be highly activated.

Position C3: This position is meta to the hydroxyl group and ortho to the iodo group. It is generally less favored.

Position C5: This position is meta to both the hydroxyl and iodo groups, making it the least likely site for electrophilic attack.

Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the hydroxyl group and sterically accessible. A common example of this type of reaction is halogenation. For instance, the bromination of 4-sec-butylphenol with bromine in chloroform (B151607) readily yields 2-bromo-4-sec-butyl-phenol, demonstrating the directing effect of the hydroxyl group to the ortho position. Similarly, iodination of phenols can occur readily. The reaction of phenol with iodine and hydrogen peroxide can yield 2-iodophenol and 2,6-diiodophenol (B1640560). chemicalbook.com For this compound, further iodination would be expected to occur at the C6 position to yield 4-(sec-butyl)-2,6-diiodophenol.

The Friedel-Crafts alkylation and acylation are other key electrophilic aromatic substitution reactions. masterorganicchemistry.com However, these reactions have limitations, including the possibility of carbocation rearrangements and the fact that the product of acylation is less reactive than the starting material. libretexts.org For this compound, Friedel-Crafts reactions would likely be directed to the C6 position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentPredicted Major Product
Halogenation (Bromination) Br₂4-(sec-butyl)-6-bromo-2-iodophenol
Halogenation (Iodination) I₂, H₂O₂4-(sec-butyl)-2,6-diiodophenol
Nitration HNO₃, H₂SO₄4-(sec-butyl)-2-iodo-6-nitrophenol
Friedel-Crafts Acylation RCOCl, AlCl₃1-(5-sec-butyl-3-iodo-2-hydroxyphenyl)ethanone

Ring-Opening and Rearrangement Reactions of Iodophenol Derivatives

Iodophenol derivatives, including this compound, can undergo a variety of complex reactions that lead to significant structural transformations, such as the formation of new heterocyclic rings. These reactions often proceed through multi-step pathways involving catalysis by transition metals.

A notable transformation is the synthesis of N-heterocyclic scaffolds. For example, 2-iodophenol can react with N-tosylaziridines in a palladium-catalyzed domino reaction. This process involves the initial ring-opening of the aziridine (B145994) by the 2-iodophenol to form an amide derivative. This intermediate then undergoes a series of steps including oxidative addition, reaction with an isocyanide, and reductive elimination to yield seven-membered 1,4-benzoxazepine (B8686809) derivatives. mdpi.com

A similar strategy employs a copper-catalyzed domino reaction. The reaction between 2-iodophenols and aziridines can lead to the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. This transformation proceeds via an initial aziridine ring-opening followed by an intramolecular Goldberg coupling cyclization (C(aryl)-N(amide) bond formation). sigmaaldrich.com

Palladium catalysis is also utilized in the cyclization of 2-iodophenoxyallenes. This reaction involves a ring-closure followed by the ring-opening of an oxa-bicyclic intermediate to synthesize substituted naphthalenol scaffolds. researchgate.net Furthermore, intramolecular Heck cyclizations of derivatives like (2-iodophenyl)buta-1,3-dienylphosphonates, formed from the reaction of 2-iodophenol derivatives with phosphonochloridates, can produce benzofused phostones. nih.gov

Certain reactions of 2-iodophenol can lead to complex mixtures, suggesting the decomposition or rearrangement of the initial products. For instance, the reaction of 2-iodophenol in the synthesis of 2′-O-aryluridine derivatives was observed to form unstable products. acs.org

Skeletal rearrangements have also been observed in derivatives of iodophenols under acidic conditions. For example, Diels-Alder adducts derived from 3-iodophenol (B1680319) can undergo an acid-triggered skeletal rearrangement to form complex polycyclic structures like 4,8-methanoazulenes. researchgate.net While this specific example involves 3-iodophenol, it highlights the potential for complex rearrangements within the broader class of iodophenol derivatives.

Table 2: Examples of Ring-Opening and Rearrangement Reactions with Iodophenol Derivatives

Starting Iodophenol DerivativeReagents & ConditionsKey TransformationProduct ClassReference
2-Iodophenol N-tosylaziridines, isocyanides, Pd catalystAziridine ring-opening, domino cyclization1,4-Benzoxazepines mdpi.com
o-Iodophenols N-substituted aziridines, Cu catalystAziridine ring-opening, Goldberg coupling3,4-Dihydro-2H-1,4-benzoxazines sigmaaldrich.com
2-Iodophenoxyallenes Pd(II) catalystRing-closure and ring-opening of oxa-bicyclic intermediateSubstituted Naphthalenols researchgate.net
2-Iodophenol derivatives Phosphonochloridates, then Pd(OAc)₂, PPh₃, K₂CO₃Formation of dienylphosphonate, then intramolecular Heck cyclizationBenzofused Phostones nih.gov
3-Iodophenol derivative (Diels-Alder adduct) Strong acidSkeletal rearrangement4,8-Methanoazulenes researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(sec-butyl)-2-iodophenol is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

The presence of the hydroxyl (-OH) group is typically confirmed by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenol (B47542). uc.edu The C-O stretching vibration of the phenol is expected to appear as a strong band in the 1300-1000 cm⁻¹ range. uc.edu

Vibrations associated with the aromatic ring provide further structural confirmation. The =C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). spcmc.ac.in The carbon-carbon stretching vibrations within the aromatic ring usually result in multiple bands of variable intensity in the 1475-1600 cm⁻¹ region. uc.edu The substitution pattern on the benzene ring influences the C-H "out-of-plane" bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can help confirm the 1,2,4-trisubstituted pattern. spcmc.ac.in

The aliphatic sec-butyl group gives rise to C-H stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org Specific bending vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂) components of the sec-butyl group are expected around 1465 cm⁻¹ and 1375 cm⁻¹. uc.edu The presence of a doublet in the 1370-1385 cm⁻¹ region can sometimes be indicative of a gem-dimethyl or isopropyl group, and related patterns can help characterize the sec-butyl substituent. spcmc.ac.in The carbon-iodine (C-I) bond, due to its low bond energy and the heavy mass of iodine, is expected to produce a stretching absorption at a low frequency, typically in the range of 400-600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Phenolic O-HStretch (H-bonded)3200 - 3500Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Strong
Aromatic C=CRing Stretch1475 - 1600Medium to Weak
Aliphatic C-HBend1370 - 1465Medium
Phenolic C-OStretch1200 - 1320Strong
C-IStretch400 - 600Medium to Strong

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. For this compound, HRMS can differentiate its molecular formula (C₁₀H₁₃IO) from other combinations of atoms that might have the same nominal mass. The precise measurement of the molecular ion peak allows for the confirmation of the compound's identity.

Table 2: Elemental Composition and Exact Mass of this compound
PropertyValue
Molecular FormulaC₁₀H₁₃IO
Calculated Monoisotopic Mass276.0011 Da
Nominal Mass276 Da

Tandem mass spectrometry (MS/MS) is a technique where selected ions (precursor ions) are fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.govmtoz-biolabs.com For this compound, the molecular ion ([M]⁺˙ or [M-H]⁻) would be selected and subjected to collision-induced dissociation (CID).

Plausible fragmentation pathways for the molecular ion of this compound would likely involve cleavages at the weakest bonds and rearrangements characteristic of phenols and alkylbenzenes. Key fragmentation events could include:

Loss of the sec-butyl group: A prominent fragmentation would be the cleavage of the C-C bond between the aromatic ring and the sec-butyl group. This can occur via benzylic cleavage, leading to the loss of a C₄H₉ radical (57 Da) to form a stable ion.

Loss of an alkene: A common rearrangement for alkyl chains is the McLafferty rearrangement or related hydrogen rearrangements, leading to the loss of butene (C₄H₈, 56 Da).

Loss of iodine: Cleavage of the C-I bond can result in the loss of an iodine radical (127 Da).

Cleavage of the phenolic ring: Further fragmentation could involve the breakdown of the aromatic ring structure.

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the sec-butyl group, the iodine atom, and the hydroxyl group to the benzene ring. researchgate.netdphen1.com

Table 3: Plausible MS/MS Fragmentations for this compound (Precursor Ion m/z = 276)
Proposed FragmentationNeutral Loss (Da)Resulting Fragment Ion (m/z)Notes
Loss of sec-butyl radical57219Corresponds to the iodophenol fragment.
Loss of butene56220Results from a hydrogen rearrangement.
Loss of iodine radical127149Corresponds to the 4-sec-butylphenol (B1210997) fragment.
Loss of methyl radical from sec-butyl15261α-cleavage within the alkyl side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its solid-state structure can be constructed. ucsb.edu

This analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would definitively confirm the substitution pattern on the benzene ring and reveal the specific conformation of the flexible sec-butyl group. Furthermore, the crystal packing arrangement would show how individual molecules interact with each other in the solid state, including potential intermolecular hydrogen bonding involving the phenolic hydroxyl group. The primary challenge for this technique is the growth of a single, high-quality crystal suitable for diffraction analysis. nih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography
Parameter TypeSpecific Information Determined
Bond LengthsC-C, C-H, C-O, O-H, C-I distances
Bond AnglesAngles between all bonded atoms (e.g., C-C-C in the ring, C-C-O)
Torsion AnglesDihedral angles defining the conformation of the sec-butyl group
Molecular ConformationOverall 3D shape and orientation of substituents
Crystal PackingIntermolecular interactions (e.g., hydrogen bonding, van der Waals forces)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. technologynetworks.com The phenolic ring in this compound acts as a chromophore. The electronic transitions, typically π→π* transitions within the benzene ring, are responsible for its UV absorption.

Compared to unsubstituted benzene, which has absorption bands around 200 nm and 254 nm, the substituents on this compound are expected to cause a bathochromic shift (a shift to longer wavelengths). libretexts.org The hydroxyl group (-OH), the iodine atom (-I), and the alkyl group (-C₄H₉) are all auxochromes that modify the absorption characteristics of the benzene chromophore. The lone pairs on the oxygen and iodine atoms can participate in resonance with the π-system of the ring, lowering the energy gap between the π and π* orbitals and shifting the absorption maximum (λmax) to a longer wavelength. libretexts.org The spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or hexane.

Table 5: Expected UV-Vis Absorption Data for this compound
Electronic TransitionTypical ChromophoreExpected λmax Range (nm)
π→πSubstituted Benzene Ring~270 - 290
π→πSubstituted Benzene Ring~210 - 230

Table of Compounds

Compound Name
This compound
Benzene
Ethanol
Hexane

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. osti.gov It is employed to determine the optimized geometry, corresponding to the lowest energy state of the molecule, and to calculate its total electronic energy. For a molecule such as 4-(sec-butyl)-2-iodophenol, DFT calculations would typically involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p) for carbon, hydrogen, and oxygen, and a specialized basis set like LANL2DZ for the heavy iodine atom. liverpool.ac.uk

These calculations provide the equilibrium three-dimensional arrangement of the atoms and can be used to analyze structural parameters like bond lengths and angles. The electronic properties derived from DFT are crucial for understanding the molecule's stability and behavior. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization

This table illustrates the type of structural data that would be obtained from a DFT calculation for this compound. The values are hypothetical and for illustrative purposes only.

ParameterAtom 1Atom 2Calculated Value
Bond Length (Å) C1C21.40
C2I2.10
C1O1.36
OH0.97
C4C(sec-butyl)1.53
Bond Angle (degrees) C2C1O
C1C2I
C3C4C(sec-butyl)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, can be computed from the optimized molecular structure. A comparative analysis between calculated and experimental IR frequencies can confirm the reliability of the computational model and aid in the assignment of spectral bands. researchgate.netresearchgate.net

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate nuclear magnetic resonance (NMR) chemical shifts. liverpool.ac.uk For phenols, it has been shown that factors such as intramolecular hydrogen bonding can significantly influence the chemical shift of the hydroxyl proton, a phenomenon that can be modeled computationally. liverpool.ac.uk Predicting the ¹H and ¹³C NMR spectra of this compound would provide valuable data for its structural characterization.

Table 2: Predicted Spectroscopic Data (Illustrative)

This table shows examples of predicted spectroscopic values for this compound.

ParameterPredicted Value (Illustrative)Method/Basis Set (Example)
¹H NMR Chemical Shift (ppm) GIAO / B3LYP/6-311++G(d,p)
Phenolic -OH5.5 - 6.0
Aromatic C-H6.8 - 7.5
sec-Butyl CH~2.6
Key IR Vibrational Frequency (cm⁻¹) B3LYP/6-311++G(d,p)
O-H Stretch~3600 (free), ~3550 (H-bonded)
C-I Stretch~550
C-O Stretch~1250

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom. The LUMO would likely be distributed over the aromatic ring, with significant contributions from the C-I antibonding orbital. Other calculated parameters, such as the Molecular Electrostatic Potential (MEP), can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. osti.govresearchgate.net

Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

ParameterDescriptionCalculated Value (eV)
E(HOMO) Energy of the Highest Occupied MO-5.8
E(LUMO) Energy of the Lowest Unoccupied MO-0.9
HOMO-LUMO Gap E(LUMO) - E(HOMO)4.9
Ionization Potential Approximated as -E(HOMO)5.8
Electron Affinity Approximated as -E(LUMO)0.9

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.

Molecules with rotatable single bonds, like the sec-butyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations. This can be achieved using methods ranging from molecular mechanics force fields to more accurate ab initio calculations. liverpool.ac.uk

For this compound, the analysis would involve rotating the C-C bonds of the sec-butyl group and the C-O bond of the hydroxyl group. The stability of different conformers is influenced by steric hindrance and potential weak intramolecular interactions, such as a hydrogen bond between the phenolic hydrogen and the adjacent iodine atom, which can significantly stabilize a particular conformation. researchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction. osti.gov

For this compound, these methods could be used to study various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl group. For instance, computational studies on related 2-iodophenyl ethers have been used to elucidate the mechanism of radical reactions for the synthesis of benzofurans. nih.gov Such analyses provide a deep, mechanistic understanding of the molecule's chemical behavior. nih.gov

Solvent Effects on Reactivity and Structure

The chemical behavior of this compound, including its reactivity and structural conformation, is significantly influenced by the surrounding solvent environment. Solvation plays a critical role in dictating the course of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. The polarity of the solvent is a key factor, with polar, protic solvents like water and alcohols being particularly effective at stabilizing ions through strong intermolecular forces such as hydrogen bonding. libretexts.org These solvents can stabilize both anions and cations, which can lower the energy barrier for reactions that proceed through ionic intermediates. libretexts.org

From a structural perspective, solvents can induce changes in the equilibrium structure of a molecule in both its ground and excited states. rsc.org This phenomenon, known as static solvation, involves the rearrangement of solvent molecules around the solute to achieve the most stable configuration. rsc.org Dynamic solvation, on the other hand, refers to the time-dependent reorganization of the solvent in response to a change in the solute's electronic structure, such as upon photoexcitation. rsc.org These solvent-induced structural and electronic changes can, in turn, affect the molecule's reactivity. rsc.org

For phenolic compounds, the acidity of the hydroxyl group is sensitive to the solvent. chemrxiv.org The presence of electron-withdrawing or electron-donating groups on the aromatic ring, in conjunction with the solvent's properties, will influence the ease of deprotonation to form the more stable phenoxide ion. chemrxiv.org In the case of this compound, the interplay between the electron-donating sec-butyl group, the electron-withdrawing iodine atom, and the hydroxyl group will be modulated by the solvent, thereby affecting its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenolic Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.gov For phenolic derivatives, QSAR studies have been extensively employed to understand and predict their toxicities and antioxidant activities. nih.govnih.govtandfonline.comresearchgate.netjocpr.com These models correlate molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with observed biological activities. jocpr.com

Key molecular descriptors found to be significant in QSAR models for phenols include:

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and bond dissociation enthalpy (BDE) of the O-H bond are crucial. nih.govresearchgate.netjocpr.com These descriptors relate to the ease with which a phenol can donate a hydrogen atom or an electron, a key step in its antioxidant action. nih.gov

Lipophilicity: The partition coefficient (logP) and distribution coefficient (logD) are important for describing how a compound distributes between aqueous and lipid phases, which influences its bioavailability and interaction with biological membranes. researchgate.netjocpr.com

Steric and Topological Features: The number and position of substituents, the degree of branching, and the presence of specific functional groups like hydroxyl and methoxy (B1213986) groups also play a significant role in determining the activity of phenolic compounds. nih.govtandfonline.com

QSAR models are typically developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) regression, often combined with feature selection techniques such as genetic algorithms to identify the most relevant descriptors. nih.govjchemlett.com The predictive power of these models is assessed through internal and external validation procedures. nih.gov Successful QSAR models can be used to estimate the properties of new or untested phenolic compounds, aiding in the design of molecules with desired activities. nih.gov

Prediction of Regioselectivity in Further Substitution Reactions

The regioselectivity of further substitution reactions on the this compound ring is governed by the directing effects of the existing substituents: the hydroxyl group, the sec-butyl group, and the iodine atom. The hydroxyl group is a powerful ortho-, para-directing activator, while the alkyl (sec-butyl) group is also an ortho-, para-directing activator, albeit weaker. The iodine atom is a deactivating but ortho-, para-directing substituent.

Computational methods have become invaluable tools for predicting the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. rsc.orgacs.orgnih.gov These methods can calculate the relative energies of the possible intermediates (sigma complexes) formed upon attack of an electrophile at different positions on the aromatic ring. The position leading to the most stable intermediate is generally the preferred site of substitution.

Several factors influence the regiochemical outcome:

Electronic Effects: The distribution of electron density in the aromatic ring, as influenced by the substituents, is a primary determinant of where an incoming electrophile will attack. chemrxiv.orgnih.gov Computational models can map the electrostatic potential to visualize electron-rich and electron-poor regions of the molecule.

Steric Effects: The size of the existing substituents and the incoming electrophile can sterically hinder attack at certain positions. chemrxiv.org For this compound, the bulky sec-butyl and iodo groups will likely disfavor substitution at the positions ortho to them.

Frontier Molecular Orbitals: The location of the highest occupied molecular orbital (HOMO) can indicate the most nucleophilic sites in the molecule, which are the most likely to be attacked by an electrophile. chemrxiv.org

For electrophilic substitution on this compound, the powerful activating and directing effect of the hydroxyl group would strongly favor substitution at the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the sec-butyl group. The position ortho to the hydroxyl (C6) is adjacent to the bulky iodine atom, and the other ortho position (C2) is occupied by iodine. Therefore, electrophilic attack is most likely to occur at the C6 position, although steric hindrance from the adjacent iodine may play a role. Computational tools like the RegioSQM method can provide rapid predictions of regioselectivity by calculating the free energies of protonation at different aromatic carbons. rsc.org

In the case of nucleophilic aromatic substitution, the presence of the electron-withdrawing iodine atom could facilitate the displacement of a leaving group at the ortho or para positions, although such reactions are generally less common for phenols unless further activated by strongly electron-withdrawing groups. Radical substitution reactions are also possible, and the regioselectivity would depend on the stability of the resulting radical intermediates. ucl.ac.uk

Derivatives and Analogues of 4 Sec Butyl 2 Iodophenol in Advanced Synthesis

Design and Synthesis of Complex Polycyclic Systems Incorporating the Iodophenol Moiety

The 2-iodophenol (B132878) moiety is a powerful building block for the assembly of complex polycyclic aromatic compounds (PACs). Various synthetic strategies, including transition-metal-catalyzed cyclizations and aryne-based methodologies, have been employed to construct elaborate fused-ring systems.

One notable approach involves the rhodium(II)-catalyzed synthesis of tetracyclic 3,4-fused indoles. This multi-step synthesis commences with the coupling of 2-iodophenol with a substituted arylboronic acid, followed by a series of transformations to install a triazole intermediate. The key step is a rhodium-catalyzed intramolecular reaction that generates an α-imino rhodium carbene, which then undergoes cyclization to form the complex polycyclic framework mdpi.com.

Another powerful method is the intramolecular Heck reaction. For instance, (2-iodophenyl)buta-1,3-dienylphosphonates, prepared from 2-iodophenol derivatives, undergo palladium-catalyzed intramolecular cyclization to afford novel benzofused phostones, which are phosphorus-containing heterocyclic systems embedded within a larger polycyclic structure nih.govacs.org.

Aryne chemistry offers a distinct route to polycyclic systems. A one-pot, two-step process starting from o-iodophenols and o-silylaryl triflates can be used to generate dibenzofurans. This reaction proceeds through the O-arylation of the iodophenol with the in situ-generated aryne, followed by a palladium-catalyzed intramolecular cyclization to yield the polycyclic dibenzofuran (B1670420) scaffold osti.gov.

Spiro-fused polycyclic aromatic compounds (PACs), which feature a central spiro atom connecting two planar aromatic systems, represent another class of complex structures derived from iodophenol analogues. The synthesis of furan-containing chiral spiro-fused PACs often involves the acid-promoted Friedel–Crafts cyclization of a tertiary alcohol precursor, which itself can be derived from functionalized benzofurans ultimately traceable to phenolic starting materials mdpi.comnih.govresearchgate.net.

Table 1: Selected Methods for Polycyclic System Synthesis from Iodophenol Derivatives

Starting Material (Iodophenol Derivative) Reaction Type Catalyst/Reagents Product Type Ref.
1-Iodo-2-phenoxybenzene Rh(II)-Catalyzed Cyclization Rh₂(oct)₄ Tetracyclic 3,4-fused Dihydroindole mdpi.com
Ethyl(2-iodophenyl)buta-1,3-dienylphosphonate Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, K₂CO₃ Benzofused Phostone nih.govacs.org
o-Iodophenol & o-Silylaryl triflate Aryne Cyclization CsF, Pd(dba)₂ Dibenzofuran osti.gov
Dihydronaphthalenes & o-Iodophenols Palladium-Catalyzed Oxyarylation Pd(OAc)₂, Ag₂CO₃ 5-Carbapterocarpans thieme-connect.com

Synthesis of Heterocyclic Compounds Utilizing Iodophenol as a Precursor

The 2-iodophenol scaffold is extensively used in the synthesis of a wide array of oxygen-containing heterocycles, most notably benzofurans and chromones. The combination of the phenolic hydroxyl and the ortho-iodo substituent provides an ideal template for cyclization reactions, particularly those catalyzed by transition metals like palladium and copper.

Benzofuran (B130515) Synthesis: A prevalent method for constructing the benzofuran ring is the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). This can be performed as a one-pot, three-component reaction involving a 2-iodophenol, a terminal alkyne, and an aryl iodide to yield highly substituted 2,3-disubstituted benzofurans nih.govthieme-connect.com. The use of microwave irradiation can significantly shorten reaction times and improve yields nih.gov. Heterogeneous catalysts, such as palladium nanoparticles on siliceous mesocellular foam (Pd@MCF), have also been developed for this transformation, allowing for catalyst recycling thieme-connect.com. Copper-catalyzed, palladium-free methods have also been reported, offering a cost-effective alternative capes.gov.brresearchgate.net.

Chromone (B188151) Synthesis: Chromones and their derivatives (flavones) are another important class of heterocycles synthesized from 2-iodophenols. The key transformation is a palladium-catalyzed cyclocarbonylative Sonogashira coupling reaction. In this process, a 2-iodophenol reacts with a terminal alkyne under a carbon monoxide atmosphere nih.govacs.orggoogle.com. The reaction is highly regioselective, and the use of specific N-heterocyclic carbene (NHC) palladium complexes as catalysts has been shown to be particularly effective, often proceeding without the need for phosphine (B1218219) ligands nih.govacs.org. The choice of solvent and base can influence the selectivity between the desired chromone and isomeric aurone (B1235358) byproducts acs.org.

Beyond these common heterocycles, 2-iodophenols serve as precursors for other systems such as benzo[e]-1,3-oxazin-4-ones through palladium-catalyzed cyclocarbonylation with isocyanates acs.org and 2-iminobenzo-1,3-oxathioles via copper-catalyzed cascade reactions with isothiocyanates researchgate.net.

Table 2: Synthesis of Heterocycles from 2-Iodophenol

Heterocycle Co-reactant(s) Catalyst System Key Reaction Type Yield Range Ref.
Benzofuran Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Sonogashira / Cyclization Good to Excellent nih.govthieme-connect.com
Benzofuran Terminal Alkyne Pd@MCF / CuI Sonogashira / Cyclization up to 85% thieme-connect.com
Chromone Terminal Alkyne, CO bis(NHC)Pd(II) complex Carbonylative Sonogashira up to 96% acs.org
Chromone Terminal Alkyne, CO PdCl₂ in Ionic Liquid Carbonylative Sonogashira 64-96% organic-chemistry.org
Benzo[e]-1,3-oxazin-4-one Isocyanate, CO Pd(OAc)₂ / DPPB Carbonylative Amidation Good to Excellent acs.org
2-Iminobenzo-1,3-oxathiole Isothiocyanate CuI / L-proline Cascade Cyclization 68-96% researchgate.net

Chiral Derivatives and Enantioselective Synthesis

The development of asymmetric methodologies to produce enantiomerically enriched compounds is a cornerstone of modern synthesis. The 2-iodophenol framework has been successfully employed in enantioselective reactions to create valuable chiral heterocycles containing quaternary stereocenters.

A significant breakthrough is the palladium-catalyzed asymmetric arylborylation/cyclization of N-allyl-o-iodobenzamides. These substrates, readily prepared from o-iodoaromatic acids which can be derived from the corresponding phenols, react with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a chiral palladium catalyst. This reaction constructs chiral 3,4-dihydroisoquinolinones containing a boryl-functionalized quaternary stereocenter in high yields and with excellent enantioselectivities (up to 97% ee) acs.orgnus.edu.sg. The choice of the chiral phosphine ligand, such as (R)-segphos or (R)-difluorphos, is critical for achieving high levels of stereocontrol nus.edu.sg.

The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds also represents an important application. These rigid, three-dimensional structures are synthesized in their enantiopure forms, often starting from precursors that can be traced back to functionalized phenols mdpi.comnih.govnih.gov.

Furthermore, stereoselective syntheses of other heterocyclic systems, such as 2-(2-aminoalkyl)benzofurans, have been achieved through strategies involving the Sonogashira coupling of o-iodophenols with chiral propargylamines, followed by cyclization figshare.com. These methods highlight the utility of the iodophenol unit as a scaffold for introducing chirality and building complex, biologically relevant molecules.

Table 3: Enantioselective Syntheses Utilizing Iodophenol-Derived Substrates

Substrate Reagent Catalyst / Chiral Ligand Product Yield ee (%) Ref.
N-allyl-o-iodobenzamide B₂pin₂ [(η³-allyl)PdCl]₂ / (R)-difluorphos Chiral 3,4-dihydroisoquinolinone 67-93% 84-97% nus.edu.sg
N-allyl-o-iodobenzamide B₂pin₂ [(η³-allyl)PdCl]₂ / (R)-segphos Chiral 3,4-dihydroisoquinolinone 42-90% 86-96% nus.edu.sg
2-Bromo-1-iodo-4-methoxybenzene (Phenol analogue) 10H-indeno[1,2-b] Current time information in Bangalore, IN.benzofuran-10-one BBr₃ (for demethylation) Chiral Spiro-fused PAC 58% N/A (racemic precursor) mdpi.com

Synthesis of Phenoxy Radical Precursors

Phenols, particularly those with sterically hindering groups, are well-known precursors to phenoxy radicals. These radical species are key intermediates in antioxidant mechanisms and various biochemical processes. The structure of 4-(sec-butyl)-2-iodophenol is well-suited for the generation of a relatively stable phenoxy radical.

The formation of a phenoxy radical is typically achieved through a one-electron oxidation of the parent phenol (B47542). This can be accomplished using chemical oxidants or enzymatic systems. Hindered phenols, such as butylated hydroxytoluene (BHT), are readily oxidized to their corresponding phenoxy radicals nih.govresearchgate.net. The stability of these radicals is crucial and is significantly influenced by the steric bulk of the substituents ortho and para to the hydroxyl group.

In this compound, the 4-sec-butyl group provides substantial steric hindrance, which helps to stabilize the resulting radical by preventing dimerization and other decomposition pathways researchgate.netvurup.sk. The phenoxy radicals derived from such hindered phenols are often persistent enough to be studied by techniques like Electron Spin Resonance (ESR) spectroscopy nih.gov. The 2-iodo substituent, being electron-withdrawing, will also modulate the electronic properties and reactivity of the phenoxy radical.

Common methods for generating phenoxy radicals from hindered phenol precursors include:

Chemical Oxidation: Reaction with oxidizing agents like potassium ferricyanide (B76249) in a basic solution is a standard laboratory method for producing phenoxy radicals from phenols nih.gov.

Enzymatic Oxidation: Enzymes such as lipoxygenase or tyrosinase can catalyze the oxidation of phenols to generate phenoxy radicals as intermediates nih.govnih.gov.

Photolysis: Certain phenol derivatives can be photolyzed to generate phenoxy radicals, although this is less common for simple phenols.

While the primary synthetic utility of this compound lies in the reactions of its iodine and hydroxyl groups, its inherent structure makes it an excellent potential precursor for studies involving phenoxy radical generation, stability, and reactivity. The combination of steric bulk from the sec-butyl group and electronic influence from the iodo group makes its corresponding radical an interesting target for physical organic and materials science studies.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of the iodo and hydroxyl groups on the phenol (B47542) ring makes 4-(sec-butyl)-2-iodophenol a key starting material for synthesizing a range of complex organic molecules. The iodine atom, in particular, acts as a versatile handle for introducing various functional groups through substitution reactions. solubilityofthings.com It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions.

For instance, iodophenols are utilized as precursors in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The general class of 2-iodophenols can be used to synthesize complex structures like benzofurans, which are present in many natural products with interesting biological activities. rsc.org Palladium-catalyzed coupling reactions of 2-iodophenols with terminal acetylenes are a common method for creating the benzofuran (B130515) scaffold. rsc.org

Furthermore, the sec-butyl group can influence the steric and electronic properties of the molecule and its derivatives, which can be crucial for the biological activity or material properties of the final product. The synthesis of various substituted phenols, including those with sec-butyl groups, highlights their importance as building blocks. For example, 4-sec-butylphenol (B1210997) can be synthesized and subsequently halogenated to produce intermediates like 2-bromo-4-sec-butyl-phenol, demonstrating a pathway to functionalized phenols. While not a direct synthesis of the iodo-variant, this illustrates the common strategies employed to create such building blocks.

The synthesis of complex molecules often involves multi-step sequences where the functionalities of the iodophenol are sequentially modified. An example is the synthesis of amiodarone (B1667116) analogues, a potent antiarrhythmic agent, which contains a substituted benzofuran core that can be derived from iodophenol precursors. rsc.org

Applications in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, which are fundamental transformations in organic synthesis. sigmaaldrich.comwikipedia.org

Carbon-Carbon Bond Formation:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and iodophenols are common coupling partners. thieme-connect.com Reactions such as the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, are frequently employed. rsc.org This reaction is particularly useful for the synthesis of substituted alkynes and has been used to create benzofuran derivatives from o-iodophenols. rsc.org

Another important C-C bond-forming reaction is the Heck reaction, which can be used to form intramolecular bonds, leading to cyclic structures. rsc.org Carbonylative coupling reactions, where carbon monoxide is incorporated, also represent a powerful tool. For example, palladium-catalyzed carbonylative homocoupling of 2-iodophenols can produce symmetrical xanthones. thieme-connect.com

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of organic compounds. organic-chemistry.orgnih.gov The iodine atom in this compound can be substituted by various heteroatom nucleophiles to form C-O, C-N, and C-S bonds.

C-O Bond Formation: Ether linkages can be formed through reactions like the Ullmann condensation or palladium-catalyzed coupling with alcohols.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This is a key step in the synthesis of many nitrogen-containing compounds. acs.org

C-S Bond Formation: Thioethers can be synthesized by coupling with thiols, often under palladium catalysis.

These bond-forming reactions are essential for building the molecular frameworks of many biologically active compounds and functional materials. The reactivity of the C-I bond, combined with the directing effects of the hydroxyl and sec-butyl groups, provides chemists with a powerful tool for molecular construction.

Utilization in the Construction of Functional Materials (e.g., liquid crystals, polymers)

The unique molecular shape and potential for functionalization make iodophenol derivatives, including this compound, valuable building blocks for functional materials.

Liquid Crystals: Bent-shaped molecules, often referred to as "banana" liquid crystals, can exhibit unique mesophases and ferroelectric properties. The substitution pattern of molecules like this compound can contribute to the necessary bent geometry. While specific studies on the liquid crystalline properties of this compound are not prevalent, related structures with different substituents are known to form liquid crystalline phases. researchgate.net For instance, the introduction of rigid cores and flexible side chains, a common feature in liquid crystal design, can be achieved using iodophenol as a scaffold. The sec-butyl group would act as a flexible tail, influencing the packing and phase behavior of the molecules.

Polymers: Phenolic compounds are precursors to various polymers. The iodine atom in this compound provides a reactive site for polymerization reactions. For example, it can be used in coupling polymerization reactions to create aromatic polymers with specific properties. Polyacetylenes carrying chromophoric pendants, some derived from substituted phenols, have been investigated for their light-emitting and liquid-crystalline properties. researchgate.net The sec-butyl group can enhance the solubility of the resulting polymers, making them easier to process. The synthesis of poly(2,6-diphenylphenylene oxide) is an example of polymer synthesis where di-iodinated phenol derivatives can be used.

The ability to precisely control the structure of the monomer through the use of functionalized building blocks like this compound is critical for tailoring the properties of the final material.

Sustainable Synthesis Approaches Utilizing Iodophenolic Building Blocks

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. solubilityofthings.com Iodophenolic building blocks are part of this trend.

One approach is the use of greener solvents and reaction conditions. For example, conducting reactions in water or using solvent-free methods can significantly reduce the environmental impact. chemicalbook.com The synthesis of 1,5-benzodiazepine derivatives using iodine as a catalyst under mild, neutral conditions is an example of a more sustainable process compared to methods that use harsh reagents. researchgate.net

Another key aspect of sustainable synthesis is atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, particularly those using transition metals like palladium, are often highly atom-economical. mdpi.com The development of recyclable catalysts and reagents is also a major focus. For instance, ion-supported hypervalent iodine reagents have been developed for oxidation reactions, which can be recovered and reused. organic-chemistry.org

Furthermore, the use of biomass-derived solvents, such as cyclopentyl methyl ether (CPME), in combination with solid carbon monoxide sources for carbonylation reactions of iodophenols, represents a significant step towards more sustainable chemical production. mdpi.com These methods avoid the use of hazardous gaseous CO and petroleum-based solvents. mdpi.com The synthesis of derivatives from naturally occurring compounds like hydroxytyrosol (B1673988) using iodophenols as coupling partners highlights the potential for bridging natural products with sustainable synthetic chemistry. mdpi.com

The versatility of iodophenols in various chemical transformations makes them valuable targets for the development of new, more sustainable synthetic protocols that reduce waste, energy consumption, and the use of hazardous materials. solubilityofthings.com

Selected Biological Activity Studies: Mechanistic and in Vitro Investigations Strictly No Clinical or Safety Data

Exploration of Molecular Interactions with Biological Targets

Research into the molecular interactions of 4-(sec-butyl)-2-iodophenol and its derivatives has revealed specific binding mechanisms with biological targets. For instance, a class of compounds, substituted 2-(aminomethyl)-4-ethynyl-6-iodophenols, were developed as stabilizers for the mutant p53-Y220C protein, a significant target in cancer research. acs.org The crystal structures of these complexes highlight a consistent binding mode anchored by a halogen bond between the iodine atom and a carbonyl group of a leucine (B10760876) residue (Leu145). acs.org This interaction is crucial for the high affinity of these ligands. acs.org

In a different context, a biotinylated derivative of a similar iodophenol structure was synthesized to identify cellular targets. nih.gov This chemical biology approach led to the identification of tubulin as a binding partner. nih.gov The study demonstrated that the parent compound, bisphenol A (BPA), from which the iodinated derivative was conceived, directly interacts with tubulin and promotes microtubule polymerization. nih.gov

In Vitro Studies of Antimicrobial Activity of Iodophenolic Derivatives

Iodophenolic compounds have demonstrated notable antimicrobial activity in various in vitro studies. The presence of an iodine atom on the phenol (B47542) ring often enhances the biological activity of the molecule.

Investigation of Minimum Inhibitory Concentrations (MIC) against Specific Microorganisms

The antimicrobial efficacy of various iodophenol derivatives has been quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. bmglabtech.com For example, a study on pyrrole-ligated 1,3,4-oxadiazoles showed that iodophenol substituents significantly enhanced antibacterial activity against Acinetobacter baumannii and Staphylococcus aureus. mdpi.com Specifically, compound 5f-1 , which contains an iodophenol moiety, exhibited an MIC value of less than 2 μg/mL against A. baumannii, a level of potency significantly greater than that of control antibiotics like vancomycin (B549263) and erythromycin. mdpi.com In contrast, the non-iodinated counterpart, 5f , had a much higher MIC of 128 μg/mL, highlighting the "iodophenol effect" on antibacterial activity. mdpi.com

Similarly, pyridine (B92270) Schiff bases derived from iodophenols have been evaluated for their antimicrobial properties. mdpi.com Compounds PSB1 and PSB2 , both containing di-halogenated phenolic rings (dibromo- and diiodo- respectively), were the most effective against a range of Gram-positive bacteria, including Bacillus subtilis, Streptococcus agalactiae, Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus haemolyticus. mdpi.com The precursor, 3,5-diiodosalicylaldehyde, also showed strong biocidal effects. mdpi.com It is important to note that these compounds showed no significant activity against the tested Gram-negative bacteria. mdpi.com

Table 1: Selected MIC Values for Iodophenol Derivatives

Compound/Derivative Microorganism MIC (µg/mL) Reference
5f-1 (pyrrole-ligated 1,3,4-oxadiazole (B1194373) with iodophenol) Acinetobacter baumannii < 2 mdpi.com
5f (non-iodinated analog of 5f-1) Acinetobacter baumannii 128 mdpi.com
6f-1 (pyrrole-ligated 1,3,4-oxadiazole with iodophenol) Acinetobacter baumannii 8 mdpi.com
6f (non-iodinated analog of 6f-1) Acinetobacter baumannii 512 mdpi.com
PSB2 (pyridine Schiff base with diiodophenol) Streptococcus pyogenes Varies (specific value not provided) mdpi.com
3,5-diiodosalicylaldehyde (precursor) Gram-positive bacteria Varies (specific value not provided) mdpi.com

Mechanistic Insights into Antimicrobial Action

The mechanisms underlying the antimicrobial action of phenolic and iodophenolic compounds are multifaceted. Generally, these compounds are believed to disrupt microbial functions through several pathways. These can include the inhibition of cell wall or membrane synthesis, disruption of energy transduction, production of toxic reactive oxygen species (ROS), and enzyme inhibition. nih.govnih.gov

For phenolic compounds, their antimicrobial activity is often linked to their ability to damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. nih.gov The lipophilicity of the alkyl side chain and the nature of the halogen substituent can influence this activity.

In the case of the pyridine Schiff base PSB2 , while it did induce some intracellular ROS, this was not considered its primary mode of action against Gram-positive bacteria. mdpi.com The observation that an antioxidant only partially mitigated the bacterial inhibition suggests an alternative biocidal mechanism is at play. mdpi.com For Gram-negative bacteria, it is thought that they possess mechanisms to neutralize the effects of PSB2 and the secondary ROS it induces. mdpi.com

Studies on Biotransformation and Metabolism by Microorganisms

Microorganisms are capable of transforming a wide range of xenobiotic compounds, including phenols. While direct studies on the biotransformation of this compound are not extensively detailed in the provided context, research on the closely related compound 4-sec-butylphenol (B1210997) (4-sec-BP) offers valuable insights.

Gram-positive bacteria such as Mycobacterium neoaurum and Nocardia cyriacigeorgica have been shown to transform 4-sec-BP. nih.gov These microorganisms can modify both the alkyl side chain and the hydroxyl group. nih.gov One of the identified transformation products is 4-(2-hydroxy-1-methylpropyl)-phenol, resulting from hydroxylation of the alkyl chain. nih.gov Another interesting transformation by M. neoaurum is the formation of a glucoside conjugate, 4-sec-butylphenol-α-D-glucopyranoside, which is a detoxification pathway more commonly associated with fungi. nih.gov The ability of these bacteria to hydroxylate and glucosylate phenols suggests potential applications in environmental bioremediation. nih.gov

Role as Precursors in the Discovery of Bioactive Compounds

Halogenated phenols, including 2-iodophenol (B132878), are valuable precursors in the synthesis of more complex and bioactive molecules. nih.gov For example, 2-iodophenol can be used to prepare 2-(trimethylsilyl)phenyl dimethylsulfamate, an efficient aryne precursor. nih.gov Arynes are highly reactive intermediates that are widely used in organic synthesis to construct complex molecular architectures, including those found in bioactive natural products. nih.gov

Furthermore, 4-(tert-butyl)-2-iodophenol (B1277556) itself serves as a crucial intermediate in the synthesis of other compounds. It is a mono-iodinated precursor that can be used to create more complex structures. The synthesis of a biotinylated bisphenol A (BPA) derivative for target identification studies involved the use of 4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-iodophenol as a starting material for Sonogashira coupling. nih.gov This demonstrates the utility of iodophenols as building blocks in the development of chemical probes and potential therapeutic agents.

The site-selective annulation of arenes to form dihydrobenzoisoxazoles has also been achieved using thianthrenium salts as aryne precursors, which can be derived from substituted phenols. acs.org This method provides a route to novel scaffolds with potential bioactivity. acs.org

Future Research Directions and Emerging Opportunities for 4 Sec Butyl 2 Iodophenol

Development of Novel and Greener Synthetic Routes

While traditional methods for the synthesis of iodinated phenols exist, the development of more sustainable and efficient synthetic pathways for 4-(sec-butyl)-2-iodophenol is a key area for future research. Current methods often rely on harsh reagents and produce significant waste. The exploration of greener alternatives is paramount.

Key areas for development include:

Enzymatic Synthesis: The use of enzymes, such as laccases, has shown promise in the iodination of phenolic compounds. nih.govnih.gov Future research could focus on identifying or engineering specific enzymes that can regioselectively iodinate 4-sec-butylphenol (B1210997) to produce this compound with high yield and selectivity. This biocatalytic approach would operate under mild conditions, likely in aqueous media, significantly reducing the environmental impact. nih.govnih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. acs.org Developing a photocatalytic method for the synthesis of this compound could offer a more energy-efficient and selective route. acs.org Research in this area would involve screening different photocatalysts and reaction conditions to optimize the iodination of 4-sec-butylphenol.

Catalytic Aerobic Oxyiodination: A highly efficient catalytic method for the aerobic oxyiodination of various phenols using copper(II) nitrate (B79036) as a catalyst has been reported. ijesrr.org This method utilizes molecular oxygen as the oxidant and water as the solvent, presenting a green and atom-economical approach to iodination. ijesrr.org Applying and optimizing this method for the specific synthesis of this compound could be a significant advancement.

Synthetic RoutePotential AdvantagesKey Research Focus
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste. nih.govnih.govEnzyme screening and engineering for specific substrate.
Photocatalysis Energy-efficient, high selectivity, use of visible light. acs.orgDevelopment of suitable photocatalysts and optimization of reaction conditions.
Aerobic Oxyiodination Use of O2 as a green oxidant, high atom economy. ijesrr.orgCatalyst development and process optimization for the target molecule.

Exploration of Unconventional Reactivity Profiles

The unique substitution pattern of this compound opens up avenues for exploring novel chemical transformations that go beyond its expected reactivity.

Promising areas of investigation include:

C-H Functionalization: The sec-butyl group presents an opportunity for selective C-H functionalization, a rapidly growing field in organic synthesis. nih.govacs.org Research could focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the sec-butyl moiety, leading to a diverse range of novel derivatives with potentially interesting properties.

Cross-Coupling Reactions: The iodine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govmdpi.com While these are standard transformations, exploring their application to the sterically hindered this compound could lead to the synthesis of novel biaryls, alkynylated phenols, and other complex architectures that are otherwise difficult to access.

Photochemical Rearrangements: Recent studies have shown that substituted phenols can undergo photochemical rearrangements in the presence of acids, allowing for the migration of alkyl and aryl groups. nih.gov Investigating the photochemical behavior of this compound could reveal novel isomerization pathways, providing access to other isomers that are not readily available through direct synthesis.

Advanced Materials Science Applications Beyond Current Scope

The structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties.

Potential applications to be explored:

Polymer Synthesis: Iodinated phenols can be used as monomers in the synthesis of functional polymers. researchgate.net The incorporation of the this compound unit into polymer chains could impart specific properties such as flame retardancy, high refractive index, or enhanced thermal stability. Future work could involve the polymerization of this monomer through various techniques, including enzymatic polymerization, to create novel materials. chimia.ch

Organic Electronics: Phenolic compounds are being investigated for their potential in organic electronics. The specific electronic properties of this compound, influenced by both the iodo and sec-butyl groups, could be harnessed in the design of new organic semiconductors, light-emitting diodes (OLEDs), or sensors.

Nanoparticle Formulation: The encapsulation of iodinated compounds like 2,4,6-triiodophenol (B146134) into polymer nanoparticles has been explored for applications in medical imaging as contrast agents. researchgate.net Similar research could be conducted with this compound to develop novel nanoparticle-based contrast agents or drug delivery systems.

Material ApplicationPotential Property EnhancementResearch Direction
Functional Polymers Flame retardancy, high refractive index, thermal stability. researchgate.netPolymerization studies and characterization of material properties.
Organic Electronics Tailored electronic and photophysical properties.Synthesis of derivatives for device fabrication and testing.
Nanoparticles Contrast enhancement in medical imaging, targeted drug delivery. researchgate.netFormulation and characterization of nanoparticles.

In-depth Mechanistic Studies of Biological Interactions

While the biological activities of various alkylphenols have been studied, the specific interactions of this compound at a molecular level remain largely unexplored. nih.govwur.nl

Future research should focus on:

Enzyme Inhibition Studies: The structural similarity of this compound to other biologically active phenols suggests it may act as an inhibitor for various enzymes. Detailed kinetic and structural studies could elucidate the mechanism of inhibition and identify potential therapeutic targets.

Interaction with Biological Membranes: The lipophilic nature of the sec-butyl group suggests that this compound may interact with biological membranes, potentially altering their fluidity and function. nih.gov Biophysical studies, such as fluorescence spectroscopy and calorimetry, could provide insights into these interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives of this compound and evaluating their biological activities, QSAR models can be developed. These models would help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies can significantly accelerate the research and development of this compound and its derivatives.

Key opportunities include:

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process could offer numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. nih.govmdpi.comflinders.edu.augoettingen-research-online.deresearchgate.net Flow chemistry could also enable the safe handling of hazardous reagents and the efficient screening of reaction conditions.

Automated Synthesis Platforms: The use of automated synthesis platforms can facilitate the rapid generation of a library of this compound derivatives for high-throughput screening. chimia.chresearchgate.netnih.govchemrxiv.orgscripps.edu This would accelerate the discovery of new compounds with desired properties for various applications. These platforms allow for the systematic variation of substituents and reaction conditions, providing a wealth of data for structure-activity relationship studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.